molecular formula C17H20N4O3 B2635322 (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide CAS No. 1798419-37-0

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide

Cat. No. B2635322
CAS RN: 1798419-37-0
M. Wt: 328.372
InChI Key: GCMSRQKIZBDBBL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Green Organic Chemistry Synthesis and Fungal Bioreduction

  • A study reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective ene-reduction by marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process demonstrated a green chemistry approach utilizing microwave radiation and fungal strains for the synthesis and biotransformation, highlighting the environmental and stereoselective advantages of microbial involvement in organic synthesis (Jimenez et al., 2019).

Structural Analysis of Acrylamide Compounds

  • Crystallographic analysis of N-tosylacrylamide compounds, including (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide, has been conducted. This research provides insights into the molecular conformation and intermolecular interactions, contributing to the understanding of the structural properties of acrylamide derivatives (Cheng et al., 2016).

Antiprotozoal and Antitumor Applications

  • Novel dicationic imidazo[1,2-a]pyridines, including compounds with furan-2-yl substituents, demonstrated potent antiprotozoal activity. These compounds showed strong DNA affinity and significant in vitro and in vivo activity against Trypanosoma and Plasmodium species, suggesting potential for the treatment of protozoal infections (Ismail et al., 2004).

Investigation of SARS Coronavirus Helicase Inhibition

  • A chemical compound, closely related to the specified acrylamide derivative, was found to suppress the enzymatic activities of SARS coronavirus helicase effectively. This discovery opens avenues for developing new antiviral agents targeting viral replication mechanisms (Lee et al., 2017).

Modulation of Nicotinic Acetylcholine Receptors

  • Research on 3-furan-2-yl-N-p-tolyl-acrylamide and its derivatives has shown their potential as positive allosteric modulators of α7 nicotinic acetylcholine receptors. These studies indicate applications in treating neurological conditions and enhancing cognitive functions (Targowska-Duda et al., 2019).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-13-11-16(21-6-9-23-10-7-21)20-15(19-13)12-18-17(22)5-4-14-3-2-8-24-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMSRQKIZBDBBL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide

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